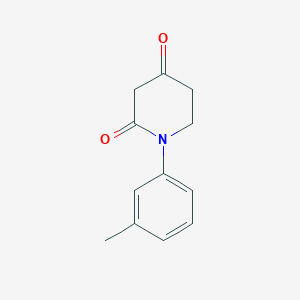

1-(3-Methylphenyl)piperidine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)piperidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-3-2-4-10(7-9)13-6-5-11(14)8-12(13)15/h2-4,7H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBWVRVYIVBCSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCC(=O)CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Biological Activity Mechanisms of N Aryl Piperidinediones in Vitro Investigations

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The piperidine (B6355638) nucleus is a core structural feature in several known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy in the symptomatic treatment of Alzheimer's disease. While numerous N-benzylpiperidine and other related derivatives have been synthesized and evaluated for their anticholinesterase effects, specific inhibitory constants (IC50) or kinetic data for 1-(3-Methylphenyl)piperidine-2,4-dione against AChE or BuChE are not documented in available research.

Aminopeptidase N (APN/CD13) and Matrix Metalloproteinase (MMP) Inhibition

Aminopeptidase N (APN/CD13) is a cell-surface enzyme that plays a role in tumor invasion and angiogenesis. nih.gov Similarly, Matrix Metalloproteinases (MMPs) are involved in the degradation of the extracellular matrix, a process essential for cancer metastasis. nih.govmdpi.com Piperidinedione scaffolds have been explored as potential inhibitors for these enzymes. For instance, novel inhibitors based on a 3-phenylalanyl-N'-substituted-2,6-piperidinedione structure have shown activity against APN. nih.gov However, no studies have specifically reported the inhibitory potential of this compound against either APN/CD13 or MMPs.

Farnesyltransferase (FTase) and Geranylgeranyltransferase-I (GGTase-I) Dual Inhibition

Protein prenylation, catalyzed by enzymes like farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I), is a critical post-translational modification for many signaling proteins involved in cancer, such as Ras. nih.govnih.gov Consequently, inhibitors of these enzymes are sought after as potential anticancer agents. While various heterocyclic compounds, including those with piperidine scaffolds, have been investigated as GGTase-I inhibitors, there is no specific data confirming or quantifying the dual inhibitory activity of this compound on FTase and GGTase-I. nih.govnih.gov

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Modulation

Peroxisome proliferator-activated receptor-γ (PPARγ) is a nuclear receptor that is a key regulator of adipogenesis and is the molecular target for the thiazolidinedione class of anti-diabetic drugs. Selective PPARγ modulators aim to achieve therapeutic benefits while minimizing side effects. While non-thiazolidinedione compounds are actively being researched for PPARγ modulation, the interaction of this compound with this receptor has not been described in the available scientific literature. nih.gov

Glycine (B1666218) Binding Site Antagonism

The glycine binding site on the N-methyl-D-aspartate (NMDA) receptor is a crucial target for modulating glutamatergic neurotransmission. Antagonists at this site have potential applications in treating various neurological disorders. Although diverse chemical structures have been identified as antagonists for this site, there is no evidence to suggest that this compound has been investigated for this activity. nih.gov

Other Enzyme Systems Under Investigation

The versatility of the piperidine and piperidinedione scaffolds makes them attractive candidates for screening against a wide array of other enzyme systems. However, at present, there are no published studies detailing the investigation of this compound against other specific enzyme targets.

The in vitro investigation into N-aryl piperidinediones, including the compound this compound, has revealed a complex pharmacological profile characterized by interactions with multiple receptor systems. These interactions are fundamental to understanding the compound's potential biological effects. The following subsections detail the binding affinity and modulatory actions of this class of compounds on various key central nervous system receptors.

Serotonin (B10506) Receptor Affinity

N-aryl derivatives, particularly those incorporating piperidine or piperazine (B1678402) scaffolds, have been extensively studied for their interaction with serotonin (5-HT) receptors. nih.govnih.gov The affinity for different serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7, is significantly influenced by the structural elements of the molecule. nih.gov For instance, in long-chain arylpiperazine derivatives, the length of the spacer between aromatic systems and the piperazine ring can cause high variations in affinity for the 5-HT1A receptor. nih.gov

Substitutions on the aryl ring and the nature of the N-substituent on the piperidine ring are critical determinants of binding affinity and selectivity. nih.gov Studies on various 4-substituted 1-arylpiperazines have shown that N4-substitution can enhance affinity for 5-HT1A sites. nih.gov For example, derivatives where the aryl group is a 2-methoxyphenyl moiety and the N4-substituent is a phthalimido or benzamido group separated by a four-methylene unit exhibit high affinity for 5-HT1A receptors. nih.gov One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, demonstrated a Ki value of 0.6 nM, indicating very high affinity. nih.gov

| Compound | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | 5-HT7 Affinity (Ki, nM) |

|---|---|---|---|

| Compound 8b nih.gov | Data not specified | Data not specified | 9.38 |

| Compound 9b nih.gov | Data not specified | Higher than 10b | Data not specified |

| Compound 10b nih.gov | Data not specified | Lower than 9b, higher than 11b | Data not specified |

| Compound 11b nih.gov | Data not specified | Lower than 10b | 79.4 |

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18) nih.gov | 0.6 | Data not specified | Data not specified |

Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptor Interactions

Sigma (σ) receptors, originally misidentified as a type of opioid receptor, are now recognized as unique proteins in the endoplasmic reticulum. nih.govnih.gov There are two primary subtypes, Sigma-1 (σ1R) and Sigma-2 (σ2R), which was recently identified as Transmembrane Protein 97 (TMEM97). unisi.itunict.itwikipedia.orgnih.gov Piperidine and piperazine derivatives have been shown to possess high affinity for sigma receptors. unict.it The piperidine moiety, in particular, is considered a key structural element for dual affinity at histamine (B1213489) H3 and σ1 receptors. unisi.it

The σ1 receptor has been characterized as a ligand-regulated molecular chaperone, while the σ2R is implicated in cholesterol homeostasis and is highly expressed in various tumor cell lines. nih.govwikipedia.orgnih.gov The affinity for these receptor subtypes can be modulated by structural modifications. For instance, in a series of N-benzyl piperidine derivatives, compound 12a (AD353) showed sub-nanomolar affinity for σ1R (Ki = 0.89 nM) and was highly selective over the σ2R subtype (Ki > 10000 nM). unict.it In contrast, some compounds exhibit high affinity for σ2R with a preference over σ1R. nih.gov For example, MAM03055A displayed a high affinity for σ2 receptors (Ki = 55.9 nM) and a much lower affinity for σ1 receptors (Ki = 3,371 nM). nih.gov

| Compound | σ1R Affinity (Ki, nM) | σ2R Affinity (Ki, nM) |

|---|---|---|

| Compound 5 unisi.it | 15.8 | 102.3 |

| Compound 11 unisi.it | 1.5 | 23.4 |

| Compound 12 unisi.it | 1.0 | 12.6 |

| Compound 12a (AD353) unict.it | 0.89 | >10000 |

| Compound 12c (AD408) unict.it | 1.52 | >10000 |

| MAM03055A nih.gov | 3371 | 55.9 |

Histamine H3 Receptor Binding

The histamine H3 receptor (H3R) is a G protein-coupled receptor found primarily in the central nervous system. wikipedia.org It acts as a presynaptic autoreceptor, modulating the release of histamine, and as a heteroreceptor, controlling the release of other key neurotransmitters like dopamine (B1211576) and serotonin. wikipedia.org N-aryl-piperidine derivatives have been designed and synthesized, showing moderate to high affinity for the human H3 receptor. nih.govebi.ac.uk The agonistic or antagonistic activity of these compounds is greatly influenced by the substituents on the aromatic ring. ebi.ac.uk

Research indicates that a piperidine spacer moiety provides a favorable conformational restriction for specific binding to the H3 receptor. nih.gov Some piperidine-containing compounds have been identified as potent H3 receptor antagonists. nih.gov For example, in a series of N-alkyl urethane (B1682113) piperidines, compound 14 was found to be the most potent H3 receptor antagonist in vitro, with a pA2 value of 7.2. nih.gov The dual affinity of piperidine derivatives for both H3 and sigma-1 receptors has also been noted, with the piperidine ring being a crucial structural element for this activity. unisi.it

Cannabinoid CB1 Receptor Affinity and Inverse Agonism

The cannabinoid CB1 receptor is a G protein-coupled receptor that is widely expressed in the brain and is the primary target of Δ9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CB1 receptor inverse agonists are compounds that bind to the same receptor as an agonist but produce an opposite pharmacological response. nih.gov These ligands can inhibit the constitutive activity of the receptor in the absence of an agonist. nih.gov

While specific data on this compound is not detailed in the provided context, the pharmacology of CB1 inverse agonists is well-established. Compounds like rimonabant (B1662492) and AM251 are known CB1 inverse agonists that suppress food intake and food-reinforced behaviors. nih.gov In contrast, neutral antagonists, such as AM4113, block the effects of agonists without affecting the receptor's basal activity. nih.gov Research suggests that neutral antagonists may reduce appetite by blocking endogenous cannabinoid tone with a potentially lower incidence of nausea compared to inverse agonists. nih.gov Some plant cannabinoids, like Δ9-tetrahydrocannabivarin (Δ9-THCV), can act as CB1 receptor antagonists. nih.govmdpi.com

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor (D4R), a member of the D2-like family of dopamine receptors, is predominantly located in brain regions associated with cognition and emotion, such as the frontal cortex and hippocampus. mdpi.com D4R antagonists have been investigated for their therapeutic potential in various neurological and psychiatric conditions. mdpi.comchemrxiv.org

Several studies have focused on piperidine and piperazine derivatives as potent and selective D4 receptor antagonists. mdpi.comnih.gov The substitution pattern on the aryl ring of N-n-propyl-3-phenylpiperidines has been shown to influence binding affinity, although methyl substitution is not strictly necessary for high affinity. nih.gov Functional assays have confirmed the antagonist behavior of these compounds. mdpi.com Research into diaryl piperazine acetamides also identified potent and selective D4 receptor agonists, highlighting how structural modifications can tune functional activity. nih.gov A series of 4,4-difluoropiperidine (B1302736) ethers yielded compound 14a , which displayed exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and high selectivity over other dopamine receptor subtypes. chemrxiv.org

| Compound | D4R Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|

| m,p-dimethyl PPE (1) nih.gov | High (nM range) | High selectivity for D4R |

| Compound 14a chemrxiv.org | 0.3 | >2000-fold vs D1, D2, D3, D5 |

| Compound 5f (CAB-01-019) chemrxiv.org | ≤ 6.87 | >91-fold vs D2, D3 |

Opioid Receptor Antagonism

Opioid receptors, including the μ (mu), δ (delta), and κ (kappa) subtypes, are involved in pain modulation and other physiological processes. mdpi.com Certain N-substituted 4-(3-hydroxyphenyl)piperidines have been identified as opioid receptor antagonists. nih.gov The antagonist properties of these compounds are often a result of substitution on the piperidine ring itself, rather than solely the N-substituent, which is a departure from classical opioid structures like morphine derivatives. nih.gov

Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that these compounds were antagonists at the μ and κ receptors. nih.gov Most of these compounds also showed antagonism at the δ opioid receptor. nih.gov The presence of both 3- and 4-methyl groups on the piperidine ring was found to contribute to more potent antagonist activity compared to analogues lacking one or both of these methyl groups. nih.gov For instance, trans-N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (2a ) was identified as a pure opioid antagonist. nih.gov

CXCR3 Receptor Antagonism

The CXCR3 receptor, a G protein-coupled receptor, and its chemokine ligands are pivotal in the migration of various immune cells, including T cells, natural killer cells, and dendritic cells, to sites of inflammation. Antagonism of this receptor is a therapeutic strategy for a range of inflammatory and autoimmune diseases.

While the broader class of piperidine-containing molecules has been investigated for CXCR3 antagonism, current research has primarily focused on more complex chemical scaffolds. Studies have identified potent CXCR3 antagonists within series of piperazinyl-piperidines and pyrazinyl-piperazinyl-piperidines. nih.govresearchgate.net These investigations have delineated specific structure-activity relationships, highlighting the necessity of particular functional groups and spatial arrangements for effective binding to the CXCR3 receptor.

Molecular Interactions with Nucleic Acids and Proteins

DNA Intercalation and Structural Disruption

The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial agents. These interactions can occur through various modes, including intercalation, groove binding, and covalent bonding, leading to structural disruption and interference with DNA replication and transcription.

Research into a diverse series of highly functionalized piperidines has suggested that some of these compounds may interact with calf thymus DNA (ctDNA), with a preference for an intercalative binding mode. researchgate.net However, these studies were conducted on piperidine derivatives with different substitution patterns than this compound.

There is currently no direct scientific evidence from in vitro studies to suggest that this compound itself functions as a DNA intercalator or causes significant structural disruption to the DNA double helix. Further biophysical studies would be required to determine if this specific compound has any affinity for or interaction with nucleic acids.

Modulation of Cellular Molecular Targets and Pathways

The biological effects of a compound are often mediated through its interaction with specific cellular proteins and the subsequent modulation of signaling pathways that govern cell fate.

Investigations into various piperidine-containing compounds have revealed their potential to modulate key cellular pathways implicated in cancer and inflammation. For instance, certain piperidine derivatives have been shown to target pro-survival mechanisms, including the NF-κB and JAK/STAT signaling pathways. nih.gov The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, while the JAK/STAT pathway is essential for cytokine signaling and cell growth.

Additionally, studies on novel piperidones have indicated that they may act as proteasome inhibitors. nih.gov By inhibiting the proteasome, these compounds can lead to the accumulation of poly-ubiquitinated proteins, which in turn can trigger cell cycle arrest and apoptosis. The specific molecular targets and signaling pathways modulated by this compound have not been explicitly elucidated in published literature.

Induction of Pro-Apoptotic Mechanisms

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction in cancer cells is a primary goal of many chemotherapeutic agents. This process can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of a cascade of proteases known as caspases.

In vitro studies on novel piperidone compounds, which share a core structural motif with this compound, have demonstrated their capacity to induce apoptosis in human cancer cell lines. nih.gov The primary mechanism appears to be through the intrinsic apoptotic pathway, as evidenced by several key molecular events.

Key Findings on Pro-Apoptotic Mechanisms of Related Piperidones:

| Finding | Method of Detection | Implication |

| Caspase Activation | Flow cytometry using fluorogenic caspase substrates | Activation of executioner caspases, such as caspase-3/7, is a hallmark of apoptosis. nih.gov |

| Mitochondrial Depolarization | JC-1 polychromatic fluorescent reagent and flow cytometry | A decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors. nih.gov |

| DNA Fragmentation | Analysis of the sub-G0/G1 cell cycle phase | The increase in the sub-G0/G1 population is indicative of cells with fragmented DNA, a late-stage event in apoptosis. nih.gov |

These findings suggest that compounds structurally related to this compound may have the potential to induce apoptosis by targeting the mitochondria and activating the caspase cascade. However, it is important to note that these studies were not performed on this compound itself, and therefore, its pro-apoptotic activity remains to be directly investigated.

Structure Activity Relationship Sar Studies of N Aryl Piperidinediones

Impact of N-Aryl Substituents on Biological Potency and Selectivity

The nature and position of substituents on the N-aryl ring of piperidinedione derivatives are pivotal in determining their biological potency and selectivity. Research has consistently shown that modifications to this aromatic ring can dramatically alter the anticonvulsant activity of the compounds.

The substitution pattern on the aromatic ring significantly influences the agonistic activity of N-aryl piperidine (B6355638) derivatives. nih.gov For instance, in the context of anticonvulsant properties, the type of substituent—whether it is an electron-donating group like methyl or methoxy, or an electron-withdrawing group like a halogen—plays a crucial role. Studies on related imide structures have indicated that incorporating fluoro or trifluoromethyl substituents can increase anticonvulsant activity compared to their chloro, methoxy, or methyl counterparts. researchgate.net

| Compound | N-Aryl Substituent | Position | Relative Potency (Anticonvulsant Screening) |

|---|---|---|---|

| 1-Phenylpiperidine-2,4-dione | -H (Unsubstituted) | N/A | Baseline |

| 1-(2-Methylphenyl)piperidine-2,4-dione | -CH₃ | ortho | Variable, often reduced due to steric hindrance |

| 1-(3-Methylphenyl)piperidine-2,4-dione | -CH₃ | meta | Often associated with notable activity |

| 1-(4-Methylphenyl)piperidine-2,4-dione | -CH₃ | para | Active, potency varies |

| 1-(4-Chlorophenyl)piperidine-2,4-dione | -Cl | para | Often potent, highlights role of halogens |

Role of Piperidinedione Core Modifications on Activity

Modifications to the central piperidine-2,4-dione ring are fundamental to the SAR of this compound class. Alterations such as adding substituents to the carbon backbone of the ring or changing the ring structure itself can lead to significant changes in biological activity.

For related heterocyclic compounds like pyrrolidine-2,5-diones, the core imide fragment is considered crucial for anticonvulsant activity. researchgate.netnih.gov This suggests that the dione (B5365651) feature of the piperidinedione ring is likely essential for its biological action, possibly by participating in hydrogen bonding with a target receptor. The introduction of substituents at the 3-position of the piperidinedione ring, for example, can influence the molecule's conformational flexibility and its interaction with target proteins. nih.gov

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional shape, or conformation, of this compound is a critical factor governing its interaction with biological targets. The relative orientation of the N-aryl ring and the piperidinedione core dictates how the molecule presents its key chemical features to a receptor binding site.

Identification of Key Pharmacophore Elements

A pharmacophore model abstracts the essential molecular features responsible for a compound's biological activity. For N-aryl piperidinediones with anticonvulsant properties, the key pharmacophore elements are derived from the common structural features of active analogs.

Based on the structure of this compound and related active compounds, the following pharmacophoric features can be identified:

An Aromatic/Hydrophobic Group: The N-aryl ring (the 3-methylphenyl group) serves as a crucial hydrophobic region that likely engages in van der Waals or π-π stacking interactions within a receptor pocket.

Hydrogen Bond Acceptors: The two carbonyl oxygen atoms (at positions 2 and 4) of the piperidinedione ring are potent hydrogen bond acceptors. These are often critical for anchoring the ligand to the target protein through hydrogen bonds.

A Specific Spatial Arrangement: The distance and relative orientation between the aromatic ring and the hydrogen bond acceptors are defining characteristics. The piperidinedione ring acts as a scaffold that maintains this specific geometry.

The development of a pharmacophore model involves selecting a set of active ligands, analyzing their conformations, and superimposing them to identify these common features in a shared 3D space. unina.it Such models are invaluable for designing new molecules with potentially improved activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidinedione Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For piperidinedione derivatives, QSAR models are developed to predict anticonvulsant potency based on calculated molecular descriptors.

These models can be 2D-QSAR, which uses topological and physicochemical descriptors, or 3D-QSAR, which considers the 3D fields surrounding the molecules (e.g., steric and electrostatic fields). nih.gov Descriptors used in these models often include:

Lipophilicity (logP): Important for membrane permeability and reaching CNS targets.

Electronic Descriptors: Such as dipole moment and atomic charges, which describe the molecule's electronic properties. nih.gov

Steric/Topological Descriptors: Related to molecular size, shape, and connectivity.

QSAR studies on anticonvulsants have highlighted the importance of these properties in determining activity. analchemres.orgnih.gov By analyzing a training set of piperidinedione derivatives with known activities, a predictive model can be generated and validated. This model can then be used to estimate the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds and streamlining the drug discovery process. nih.gov

Computational Chemistry and Molecular Modeling Approaches for 1 3 Methylphenyl Piperidine 2,4 Dione Research

Quantum Mechanical Calculations and Density Functional Theory (DFT)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are foundational to computational studies of molecular systems. DFT provides a robust framework for investigating the electronic structure of molecules, balancing computational cost with high accuracy. This makes it an ideal approach for studying the intrinsic properties of 1-(3-methylphenyl)piperidine-2,4-dione.

Understanding the formation and reactivity of this compound necessitates the exploration of potential reaction pathways. DFT is extensively used to model reaction mechanisms by locating transition states (TS) and calculating the associated energy barriers (activation energies). For instance, in reactions involving piperidine (B6355638) derivatives, such as piperidinolysis, DFT calculations at computational levels like B3LYP/6-311G(d,p) can elucidate whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.net By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, passing through one or more transition states and intermediates.

The mechanism of a reaction, such as a nucleophilic aromatic substitution, can be investigated by calculating the activation free energies for different proposed pathways. researchgate.netpku.edu.cn For example, a study on the piperidinolysis of aryl 1-(2,4-dinitronaphthyl) ethers showed that a two-step mechanism, where proton transfer is the rate-determining step, was favored based on both experimental kinetics and theoretical activation energies. researchgate.net Similarly, for cycloaddition reactions, DFT can distinguish between concerted and stepwise radical-mediated pathways by comparing the energy barriers, with some studies showing radical mechanisms to have significantly lower barriers. mdpi.com This type of analysis would be crucial for predicting the synthetic accessibility and potential side reactions in the synthesis of this compound.

| Reaction Step | Species Type | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactants | Starting Materials | 0.0 | Reference energy level for the reaction. |

| Step 1 | Transition State (TS1) | +21.7 | Energy barrier for the formation of the first intermediate. This is often the rate-determining step. |

| - | Intermediate (INT1) | -5.4 | A metastable species formed after crossing the first energy barrier. |

| Step 2 | Transition State (TS2) | +9.4 | Energy barrier for the conversion of the intermediate to the product. |

| Product | Final Product | -15.8 | The final, thermodynamically stable species. |

DFT calculations are employed to determine the equilibrium geometries of different possible conformers and to predict their relative stabilities by calculating their free energies (ΔG). nih.govresearchgate.net Studies on similar piperidine systems have shown a strong preference for specific conformations due to factors like steric hindrance and electronic effects such as hyperconjugation and charge-dipole interactions. nih.govresearchgate.netrsc.org For example, in fluorinated piperidines, a strong preference for an axial orientation of the fluorine atom has been observed and rationalized through computational analysis, highlighting the interplay of electrostatic forces and solvation effects. nih.gov A similar systematic analysis for this compound would identify its most stable, lowest-energy conformation, which is essential for understanding its reactivity and biological interactions.

Conceptual DFT provides a set of reactivity indices derived from the electronic structure that help predict the reactivity of a molecule. These indices include global parameters like electronic chemical potential, hardness, and electrophilicity, as well as local parameters such as Fukui functions and Parr functions. researchgate.netmdpi.com

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. For this compound, mapping the distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, local Fukui function analysis can pinpoint the specific atoms most susceptible to attack; in similar electrophilic aromatic substitution reactions, the C1 carbon atom has been identified as the most electrophilic center. researchgate.net

| Parameter | Typical Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical stability and reactivity; a larger gap implies higher stability. |

| Global Electrophilicity (ω) | 2.25 | Measures the ability of a molecule to accept electrons; classified as a strong electrophile. mdpi.com |

| Global Nucleophilicity (N) | 1.89 | Measures the ability of a molecule to donate electrons; classified as a moderate nucleophile. mdpi.com |

DFT calculations have become a standard tool for the prediction of spectroscopic data, particularly NMR chemical shifts. d-nb.info The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with various DFT functionals (e.g., B3LYP, M06-2X) and basis sets to calculate the 1H and 13C NMR chemical shifts of organic molecules. nih.govnih.gov

The accuracy of these predictions is often very high, with mean absolute errors of less than 0.21 ppm for 1H and 1.2 ppm for 13C shifts being achievable when accounting for conformational isomers and solvent effects. d-nb.info By computing the NMR spectra for candidate structures, computational results can be compared with experimental data to confirm molecular structures, assign complex spectra, and distinguish between isomers. nrel.gov For this compound, DFT-based NMR predictions would be invaluable for structural verification and for assigning the signals of each proton and carbon atom in its complex structure.

Molecular Docking and Molecular Dynamics Simulations

While quantum mechanics excels at describing the intrinsic properties of a single molecule, methods based on classical mechanics are better suited for studying its interactions within a larger biological system, such as binding to a protein.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein receptor. ugm.ac.id This method involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on a force field that approximates the binding affinity. ekb.eg Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net For this compound, docking could be used to screen potential protein targets and generate hypotheses about its mechanism of action.

Following docking, molecular dynamics (MD) simulations are often performed to refine the binding pose and assess the stability of the ligand-protein complex over time. utupub.firesearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic view of the complex. nih.gov By running simulations for tens or hundreds of nanoseconds, researchers can monitor the stability of the complex by analyzing parameters like the root-mean-square deviation (RMSD) of the protein backbone and ligand, and the root-mean-square fluctuation (RMSF) of individual residues. nih.gov This analysis reveals how the ligand settles into the binding pocket and whether the key interactions predicted by docking are maintained throughout the simulation. utupub.firesearchgate.net Furthermore, advanced techniques like MM/PBSA and MM/GBSA can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy. nih.govnih.gov

Analysis of Crucial Amino Acid Residues in Binding Sites

Understanding the interaction between a ligand like this compound and its target protein is fundamental to drug design. Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the binding mode of a compound within a protein's active site. A key aspect of this analysis is the identification of crucial amino acid residues that form stabilizing interactions with the ligand.

These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For piperidine-based ligands, studies on similar scaffolds have revealed common interaction patterns. For instance, molecular dynamics simulations of certain aminoethyl-substituted piperidine derivatives targeting the σ1 receptor have highlighted the importance of a lipophilic binding pocket. researchgate.netnih.gov Residues such as Leu105, Thr181, Leu182, Ala185, and Leu186 were shown to be critical for forming favorable interactions. researchgate.netnih.gov

In the context of this compound, computational models would be used to identify which residues in a target's binding pocket interact with its key features: the methylphenyl group, the piperidine ring, and the two carbonyl groups. The carbonyl oxygens are potential hydrogen bond acceptors, while the aromatic methylphenyl group can engage in hydrophobic and π-π stacking interactions. The analysis involves calculating the contribution of individual amino acid residues to the total binding free energy, a technique known as per-residue binding free energy deconvolution, to pinpoint the most critical interactions for binding affinity and selectivity. researchgate.netnih.gov

| Type of Interaction | Potential Interacting Group on Compound | Example Amino Acid Residues | Significance in Binding |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl oxygen atoms | Serine, Threonine, Asparagine, Glutamine, Tyrosine | Provides specificity and directionality to the binding orientation. |

| Hydrophobic Interactions | Methylphenyl group, Piperidine ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine | Contributes significantly to binding affinity by displacing water molecules from the binding site. |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | Stabilizes the orientation of the aromatic ring within the binding pocket. |

| van der Waals Forces | Entire molecule | All residues in close proximity | Provides general, non-specific stabilization of the ligand-protein complex. |

Conformational Flexibility and Solvation Effects in Binding

The binding of a ligand to a protein is not a simple lock-and-key process but a dynamic one, influenced heavily by the conformational flexibility of both the ligand and the protein, as well as the surrounding solvent environment. researchgate.net

Conformational Flexibility: The piperidine ring is not planar and can adopt several conformations, most notably the chair, boat, and twist-boat forms. nih.gov The specific conformation is influenced by the substituents on the ring. For a disubstituted piperidine ring, the relative orientation of the substituents (axial vs. equatorial) can significantly impact its three-dimensional shape and how it fits into a binding pocket. nih.gov In the case of this compound, computational methods like conformational analysis are used to determine the lowest energy conformations of the molecule. Molecular dynamics simulations can then explore how the molecule's shape changes over time and upon interaction with a binding site, revealing which conformation is the "bioactive" one. researchgate.net

Solvation Effects: The presence of a solvent, typically water in biological systems, is a critical factor in molecular recognition. Solvation effects influence the free energy of binding by mediating interactions between the ligand and the protein. rsc.org Computational models must account for the energetic cost of desolvating the ligand and the binding site before complex formation can occur. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy, incorporating terms for both electrostatic and nonpolar contributions to solvation. nih.gov Studies on the kinetics of reactions involving piperidine in various aprotic solvents have demonstrated that the solvent's properties, such as its ability to act as a hydrogen-bond donor, can significantly influence reaction pathways and energetics, a principle that also applies to binding equilibria. rsc.orgrsc.org

| Factor | Computational Approach | Key Considerations for this compound |

|---|---|---|

| Conformational Flexibility | Conformational Search, Molecular Dynamics (MD) Simulation | Identifying low-energy chair/boat conformations of the piperidine ring; determining the bioactive conformation upon binding. |

| Solvation Effects | Explicit/Implicit Solvent Models, Free Energy Calculations (MM/PBSA, MM/GBSA) | Calculating the energetic penalty of removing water from the ligand and binding site; modeling how water molecules mediate protein-ligand hydrogen bonds. |

Virtual Screening and Ligand-Based Drug Design Strategies

Computational chemistry provides powerful strategies for discovering new bioactive molecules. For a compound like this compound, both structure-based and ligand-based design methods are applicable for identifying novel derivatives or entirely new scaffolds with similar potential activity.

Virtual Screening (Structure-Based): If the three-dimensional structure of a relevant biological target is known, structure-based virtual screening can be employed. This process involves computationally docking a large library of compounds (which can number in the millions) into the active site of the target protein. nih.govmdpi.com The compounds are then scored and ranked based on their predicted binding affinity and fit. This allows for the rapid identification of a smaller, more manageable set of promising candidates for experimental testing. The piperidine-2,4-dione core of the title compound could serve as a starting point for screening libraries of similar heterocyclic molecules. researchgate.net

Ligand-Based Drug Design: In the absence of a known protein structure, ligand-based methods can be used. These strategies rely on the principle that molecules with similar structures are likely to have similar biological activities. Using this compound as a reference or "query" molecule, several approaches can be taken:

Similarity Searching: Searching chemical databases for compounds with a high degree of structural similarity to the reference molecule. nih.gov

Pharmacophore Modeling: Identifying the key chemical features of the reference molecule (e.g., hydrogen bond acceptors, hydrophobic groups, aromatic rings) and their spatial arrangement. This "pharmacophore" model is then used as a 3D query to search for other molecules that share the same features, even if their underlying chemical scaffolds are different. mdpi.com

These computational strategies accelerate the early stages of drug discovery by prioritizing compounds for synthesis and biological evaluation, thereby saving significant time and resources. nih.govmdpi.com

| Step | Description | Objective |

|---|---|---|

| 1. Library Preparation | A large database of chemical compounds (e.g., ZINC database) is selected and prepared for screening. This includes generating 3D coordinates and assigning appropriate chemical properties. | Create a diverse set of molecules to screen. |

| 2. Target/Model Preparation | Structure-Based: A 3D structure of the target protein is prepared, defining the binding site. Ligand-Based: A pharmacophore model is generated from the known active compound(s). | Define the criteria for a successful "hit". |

| 3. Screening | Structure-Based: Each compound in the library is docked into the protein's binding site. Ligand-Based: The library is searched for molecules that match the pharmacophore model. | Filter the large library to find potential matches. |

| 4. Scoring and Ranking | Compounds are scored based on predicted binding energy (docking) or fit to the pharmacophore model. They are then ranked from most to least promising. | Prioritize the best potential candidates. |

| 5. Hit Selection | A subset of the top-ranked compounds ("hits") is selected for further analysis, acquisition, or synthesis and subsequent experimental testing. | Identify a manageable number of compounds for biological validation. |

Rational Design Principles for Piperidinedione Based Chemical Probes and Targeted Ligands

Scaffold-Based Design Strategies

Scaffold-based design is a cornerstone of modern medicinal chemistry, leveraging a common molecular framework to create libraries of compounds with diverse biological activities. The piperidinedione ring is an attractive scaffold due to its synthetic accessibility and its presence in numerous biologically active molecules. nih.govnih.gov Design strategies often involve modifying the substituents on the piperidine (B6355638) ring and the nitrogen atom to explore the chemical space around the core structure.

One common strategy is scaffold hopping , where the core scaffold is replaced by a structurally different but functionally similar moiety to identify novel chemotypes with improved properties. For instance, a piperidinedione scaffold might be conceptually derived from or hopped to other heterocyclic systems to alter physicochemical properties while maintaining key pharmacophoric interactions. nih.gov This can lead to compounds with improved metabolic stability or reduced off-target effects. Another approach is the use of bioisosteres , where a part of the molecule is replaced by another group with similar physical or chemical properties. enamine.net For the piperidine core, bicyclic structures like azaspiro[3.3]heptanes have been explored as bioisosteres to enhance properties such as solubility and metabolic stability. enamine.netresearchgate.net

In the context of 1-(3-Methylphenyl)piperidine-2,4-dione, the piperidine-2,4-dione core serves as the central scaffold. Design strategies would involve creating a library of analogues by varying the aryl substituent at the N1 position and introducing diverse functional groups at the C3, C5, and C6 positions of the piperidine ring.

Strategies for Enhancing Biological Activities and Selectivity through Structural Modification

Structural modifications are systematically employed to enhance the biological activity and selectivity of lead compounds. For piperidinedione derivatives, structure-activity relationship (SAR) studies are essential to guide these modifications. Key areas for modification on the this compound scaffold include the N-aryl substituent and the piperidinedione ring itself.

Modification of the N-Aryl Substituent: The 3-methylphenyl group in this compound is a critical determinant of its interaction with biological targets. SAR studies on similar arylpiperidine derivatives have shown that the nature and position of substituents on the aromatic ring significantly influence affinity and selectivity. nih.govnih.govnih.gov For example, introducing electron-donating or electron-withdrawing groups, or varying the substitution pattern (ortho, meta, para), can modulate the electronic properties and steric interactions of the ligand with its target.

Modification of the Piperidinedione Ring: Introducing substituents on the carbon atoms of the piperidinedione ring can create new chiral centers and provide additional points of interaction with a target protein. For instance, alkyl or aryl groups at the C3 or C5 positions can enhance binding affinity through hydrophobic interactions. The stereochemistry of these substituents is often crucial for activity, as enantiomers can exhibit significantly different biological profiles.

The following table illustrates the impact of structural modifications on the biological activity of a series of 3-phenylpiperidine-2,6-dione derivatives, which can serve as a model for designing this compound analogues. nih.gov

| Compound ID | R Group (at N1 position) | Antiviral Activity (CVB-2) EC50 (µM) |

| 3a | -(CH₂)₄-N(C₆H₅)₂ | >250 |

| 3f | -CH₂(C₆H₅) | 100 |

| 3g | -(CH₂)₂-(p-F-C₆H₄) | 100 |

| 3j | -(CH₂)₄-(p-Cl-C₆H₄) | >250 |

Data sourced from a study on 3-phenylpiperidine-2,6-dione derivatives. nih.gov The table demonstrates how alterations to the N1-substituent influence antiviral activity.

Development of Enzyme-Responsive Fluorescent Probes

Enzyme-responsive fluorescent probes are powerful tools for imaging and diagnostics, designed to exhibit a change in fluorescence upon interaction with a specific enzyme. nih.govrsc.org The design of such probes based on a piperidinedione scaffold would involve incorporating a fluorophore and a recognition moiety that is cleaved or modified by the target enzyme.

A general strategy involves linking the piperidinedione scaffold to a fluorophore through a linker that is susceptible to enzymatic cleavage. semanticscholar.orgchemrxiv.org Upon enzymatic action, the fluorophore is released or its electronic environment is altered, leading to a detectable change in fluorescence. For example, a probe for a specific protease could be designed where the piperidinedione derivative is attached to a quenched fluorophore via a peptide sequence recognized by the protease. Cleavage of the peptide would lead to the release of the fluorophore and restoration of its fluorescence.

While specific examples of piperidine-2,4-dione-based fluorescent probes are not widely reported in the literature, the principles of probe design are applicable. For this compound, one could envision derivatizing the phenyl ring or the piperidinedione core with a fluorophore and an enzyme-cleavable group to create a targeted imaging agent.

Design of Dual-Targeting and Multi-Target Ligands

Complex diseases often involve multiple biological pathways, creating a rationale for the development of ligands that can modulate more than one target. nih.gov The piperidinedione scaffold can be elaborated to incorporate pharmacophoric elements necessary for binding to two or more distinct targets.

The design of dual-targeting ligands often involves linking two known pharmacophores through a suitable spacer. For instance, a piperidinedione derivative with known activity against a primary target could be chemically linked to a moiety known to inhibit a second target. The nature and length of the linker are critical for maintaining the appropriate orientation of the pharmacophores for binding to their respective targets.

An example of this approach can be seen in the design of dual-acting agents for breast cancer, where a piperidine derivative was shown to target both estrogen receptor α (ERα) and the PI3K/Akt pathway. nih.gov Similarly, derivatives of 4-phenylpiperidine-2,6-dione (B1266656) have been designed as ligands for α1-adrenoceptor subtypes by attaching a phenylpiperazinyl moiety via an alkyl chain. nih.gov For this compound, a similar strategy could be employed by modifying the 3-methylphenyl group or by attaching a second pharmacophore to the piperidinedione ring to achieve dual-target activity.

Application of De Novo Design Methodologies

De novo design involves the computational creation of novel molecular structures with desired properties, often without a starting template. These methods can be particularly useful for exploring new chemical space and identifying novel scaffolds. For piperidinedione-based ligands, de novo design algorithms could be used to generate new derivatives of this compound with predicted high affinity for a specific biological target.

The process typically starts with defining a binding site on a target protein. The algorithm then "grows" a molecule within the binding site, piece by piece, optimizing its interactions with the surrounding amino acid residues. This can lead to the identification of novel substitution patterns on the piperidinedione ring or entirely new N-substituents that would not have been intuitively designed. These computational methods can accelerate the discovery of potent and selective ligands by prioritizing the synthesis of compounds with the highest predicted activity.

Future Research Directions and Emerging Avenues in Piperidinedione Chemistry

Exploration of Novel Synthetic Methodologies

The synthesis of piperidinedione derivatives is foundational to their exploration as potential therapeutic agents. Future research will prioritize the development of methodologies that are not only efficient but also sustainable and capable of addressing complex structural challenges.

The demand for greener chemical processes is reshaping synthetic chemistry. For piperidinediones like 1-(3-Methylphenyl)piperidine-2,4-dione, future efforts will focus on moving beyond traditional multi-step syntheses, which can be low-yielding and require harsh conditions. researchgate.net A key objective is the development of modular, cost-effective approaches that reduce reliance on expensive and toxic heavy metal catalysts, such as palladium. news-medical.net

Recent innovations point toward promising avenues. For instance, combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling offers a streamlined way to build complex piperidine (B6355638) structures. news-medical.net This method simplifies the construction of 3D molecules and avoids the need for protective groups that add extra steps to a synthesis. news-medical.net Another area of focus is the use of heterogeneous catalysts, which can be easily separated and reused, and the exploration of water as a solvent to improve the environmental profile of these reactions. mdpi.com Such strategies, once optimized for the piperidinedione core, could significantly accelerate the synthesis of analog libraries for biological screening.

Table 1: Comparison of Synthetic Approaches for Piperidine Scaffolds

| Methodology | Advantages | Disadvantages | Relevance for Sustainability |

|---|---|---|---|

| Traditional Cyclization (e.g., Claisen Condensation) | Well-established procedures. nih.gov | Often requires protecting groups, moderate to low yields. nih.gov | Moderate; can generate significant waste. |

| Metal-Catalyzed Cross-Coupling | High efficiency in forming C-C and C-N bonds. news-medical.net | Often relies on expensive/toxic precious metals (e.g., Palladium). news-medical.net | Low to Moderate; catalyst toxicity is a concern. |

| Biocatalysis / C-H Oxidation | High selectivity, mild reaction conditions, environmentally friendly. news-medical.net | Enzyme stability and substrate scope can be limited. | High; reduces reliance on toxic reagents. |

| Electrolysis-Driven Cyclization | Avoids chemical oxidants, highly controllable. mdpi.com | Requires specialized equipment. | High; uses electricity as a "green" reagent. |

Many biologically active molecules exist as stereoisomers, where only one configuration provides the desired therapeutic effect. The synthesis of piperidinediones often creates chiral centers, making stereochemical control a critical challenge. Future research must focus on developing asymmetric synthesis methods that can selectively produce a single desired stereoisomer of compounds like this compound.

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one powerful technique for creating stereochemically diverse pyrrolidine (B122466) rings, and similar principles are being applied to piperidine synthesis. rsc.org The development of novel chiral catalysts—whether metal-based or organocatalysts—will be essential for controlling the three-dimensional arrangement of atoms during ring formation. semanticscholar.orgnih.gov Furthermore, regiochemical challenges, such as controlling the position of substituents on the piperidine ring, can be addressed through advanced strategies like intramolecular C–H phenolization via aromatic Claisen rearrangement, which allows for precise installation of functional groups. nih.govresearchgate.net

Identification of New Biological Targets and Pathways for Piperidinedione Compounds

The piperidine ring is a versatile scaffold found in drugs targeting a wide array of diseases, including cancer and viral infections. mdpi.comnih.gov A primary future objective for compounds such as this compound is to move beyond known activities and identify novel biological targets and mechanisms of action.

The unique ability of the piperidine structure to be combined with various other molecular fragments makes it a powerful base for developing new derivatives with diverse pharmacological profiles. clinmedkaz.org Preliminary in silico studies are crucial for predicting the potential activity of new compounds and guiding further preclinical research. clinmedkaz.org Computational tools can predict interactions with a wide range of macromolecular targets, including enzymes like proteases, oxidoreductases, phosphatases, and hydrolases. clinmedkaz.org For example, studies on similar N-heterocycles have identified potential efficacy in modulating pro-apoptotic genes like p53 and Bax, which are critical in cancer therapy. nih.gov By systematically screening this compound and its analogs against panels of biological targets, researchers can uncover previously unknown therapeutic applications and elucidate the pathways through which these compounds exert their effects. clinmedkaz.orgresearchgate.net

Advanced Computational Integration in Drug Discovery

The integration of computational methods into the drug discovery pipeline has become indispensable. nih.gov These tools accelerate the identification of lead compounds, optimize their properties, and provide insights into their mechanisms of action at a fraction of the cost and time of traditional experimental methods. frontiersin.orgnih.gov

Machine learning (ML) is revolutionizing the prediction of biological activity from chemical structures. researchgate.net Given the vast amount of data generated from high-throughput screening, ML algorithms can identify complex patterns that link a molecule's structure to its biological function. repcomseet.org For the piperidinedione class, ML models can be trained on existing data to predict the bioactivity of novel, unsynthesized derivatives.

Algorithms such as Random Forest, Support Vector Machines, and neural networks are used to build predictive models based on molecular fingerprints and descriptors. repcomseet.orgnih.gov These models can screen large virtual libraries of compounds and prioritize a smaller, more promising set for chemical synthesis and experimental testing. nih.gov This approach not only accelerates the discovery process but also helps in addressing issues like chemical bias in datasets, leading to more robust and reliable predictions. nih.gov

Table 2: Overview of Machine Learning Models in Bioactivity Prediction

| Model Type | Principle | Common Application | Strength |

|---|---|---|---|

| Random Forest | An ensemble of decision trees that operate together to improve predictive accuracy. nih.gov | Classification (active vs. inactive), regression (predicting potency). | High accuracy, robust to overfitting. nih.gov |

| Support Vector Machine (SVM) | Finds the optimal hyperplane that separates data points of different classes in a high-dimensional space. researchgate.net | Binary classification of compounds. | Effective in high-dimensional spaces. |

| Deep Neural Networks (DNN) | Multi-layered networks of neurons that can learn highly complex, non-linear relationships from data. jddhs.com | Predicting drug-target interactions, generating novel molecular structures. | Can capture intricate patterns in large datasets. |

Predictive modeling extends beyond bioactivity to encompass structure-reactivity relationships, which are crucial for understanding a compound's chemical stability and metabolic fate. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this effort, establishing mathematical relationships between a compound's chemical structure and its properties. researchgate.netjddhs.com

Future research will focus on creating more sophisticated and accurate predictive models. By integrating multi-omics data, artificial intelligence, and potentially quantum computing, the precision of drug-target interaction and toxicity predictions can be significantly improved. frontiersin.org The development of robust computational workflows that combine molecular docking, molecular dynamics simulations, and QSAR can provide a holistic view of a compound's behavior. jddhs.commdpi.com This integrated approach allows for a more rational and efficient drug design cycle, from initial virtual screening to in vitro and in vivo validation, ultimately leading to the development of safer and more effective piperidinedione-based therapeutics. jddhs.com

Development of Highly Selective Chemical Probes for Cellular Interrogation

A critical area of modern chemical biology is the development of chemical probes—small molecules designed to selectively interact with a specific protein target within a complex cellular environment. nih.gov Such probes are indispensable for validating drug targets, elucidating biological pathways, and understanding disease mechanisms. The piperidine scaffold is a common motif in small-molecule biological probes. nih.gov

The development of a compound like this compound into a highly selective chemical probe would involve several stages of chemical refinement. The primary goal is to create a molecule that not only binds with high affinity and selectivity to its intended target but is also suitable for use in cellular assays. rsc.org This process typically involves extensive structure-activity relationship (SAR) studies to optimize binding properties.

Key modifications to the parent structure of this compound could include:

Affinity and Selectivity Enhancement: Modifying the 3-methylphenyl group or the piperidinedione ring to improve interactions with the target protein's binding site.

Introduction of a Reporter Tag: Attaching a fluorescent dye, a biotin (B1667282) tag, or a clickable handle (like an alkyne or azide) to a non-critical position on the molecule. This allows for visualization, pull-down experiments, or proteomic profiling of the target protein.

Photo-affinity Labeling: Incorporating a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein. This enables irreversible labeling and facilitates the identification of the protein target.

The table below illustrates a hypothetical development pathway for transforming a lead compound into a chemical probe.

Table 1: Hypothetical Development of a this compound-Based Chemical Probe

| Compound | Modification from Parent Structure | Intended Purpose | Desired Properties |

|---|---|---|---|

| Lead Compound | This compound | Initial Hit | Moderate affinity for Target X |

| Optimized Binder | Addition of a hydroxyl group to the phenyl ring | Increase Affinity | High affinity and selectivity for Target X over related proteins |

| Fluorescent Probe | Conjugation of a fluorophore via a linker to the piperidine ring | Cellular Imaging | Retains high affinity; suitable for microscopy |

| Affinity Probe | Attachment of a biotin tag | Target Pull-down & ID | Retains high affinity; enables isolation of Target X from cell lysates |

This structured approach would facilitate the elucidation of the biological functions of previously underexplored proteins, a critical step in discovering new therapeutic targets. nih.gov

Investigation of Piperidinedione Analogues in Unexplored Biological Systems

The piperidinedione nucleus is present in compounds with a wide array of demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.ainih.gov A significant future avenue of research lies in synthesizing analogues of this compound and screening them in biological systems where this chemical class has not been extensively studied.

The synthesis of diverse analogues can be achieved through established chemical methods, such as modifying the substituents on the N-phenyl ring or altering the piperidinedione core itself. core.ac.uknih.gov For example, systematic variation of the methyl group on the phenyl ring (e.g., changing its position, replacing it with other alkyl groups, halogens, or electron-withdrawing/donating groups) could systematically probe the structure-activity relationship and potentially uncover novel biological effects. researchgate.net

Unexplored biological systems could include:

Novel Therapeutic Areas: While piperidinediones are known for certain activities, their potential in areas like neurodegenerative diseases, metabolic disorders, or rare genetic diseases remains largely untapped.

Antimicrobial Resistance: Screening analogues against multi-drug-resistant bacterial or fungal strains could identify new antimicrobial agents with novel mechanisms of action. biomedpharmajournal.orgacademicjournals.orgbiointerfaceresearch.com

Agrochemicals: The biological activity of piperidine derivatives suggests potential applications as pesticides or insecticides. ijnrd.org

Parasitic Diseases: Many heterocyclic compounds are effective against parasites; piperidinedione libraries could be a valuable source of new anti-parasitic agents.

The table below outlines a potential research program for exploring analogues of this compound in new biological contexts.

Table 2: Proposed Investigation of this compound Analogues

| Analogue Structure | Rationale for Synthesis | Unexplored Biological System | Target Activity |

|---|---|---|---|

| 1-(3-Trifluoromethylphenyl)piperidine-2,4-dione | Introduce a strong electron-withdrawing group to alter electronic properties and cell permeability. | Drug-Resistant Cancers | Overcoming resistance to existing chemotherapies. |

| 1-(3,5-Dichlorophenyl)piperidine-2,4-dione | Halogen substitutions are known to enhance antimicrobial activity in some scaffolds. | Methicillin-resistant Staphylococcus aureus (MRSA) | Novel antibacterial agent. |

| 1-(Naphthalen-2-yl)piperidine-2,4-dione | Increase aromatic surface area to target protein-protein interactions. | Alzheimer's Disease Models | Inhibition of amyloid-beta aggregation. |

By systematically designing and synthesizing analogues and testing them across a broad range of biological assays, researchers can unlock the full therapeutic and scientific potential of the piperidinedione scaffold. This strategic exploration could lead to the discovery of first-in-class medicines and novel research tools.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the 3-methylphenyl group (aromatic protons at δ 6.8–7.2 ppm) and the piperidine-2,4-dione backbone (ketone carbonyls at δ 170–175 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (exact mass: 203.0946).

- HPLC : Employ a C18 column with a water/acetonitrile gradient (e.g., 70:30 to 50:50 over 20 min) to assess purity (>95%). Retention time consistency against a reference standard is critical .

What strategies resolve contradictions in crystallographic data during structural determination of piperidine-2,4-dione derivatives?

Q. Advanced

- Data Validation : Use programs like SHELXL to refine structural models against high-resolution X-ray data. Discrepancies in bond lengths or angles may arise from disordered solvent molecules; apply restraints or exclude problematic regions .

- Hydrogen Bonding Analysis : Apply graph-set analysis (as described by Etter’s formalism) to resolve ambiguities in hydrogen-bonding networks, which can affect unit cell parameters. For example, intermolecular C=O···H-N interactions may stabilize specific conformers .

How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Advanced

The compound’s crystal packing is governed by:

- Intermolecular C=O···H-C interactions : Between the dione carbonyls and adjacent aromatic protons, forming R(8) motifs.

- Van der Waals interactions : The 3-methylphenyl group contributes to hydrophobic stacking (π-π interactions at ~3.8 Å).

These interactions enhance thermal stability (evidenced by TGA/DSC data) and solubility behavior. Computational tools like Mercury CSD can visualize packing motifs .

What computational methods predict the reactivity and supramolecular behavior of this compound in drug design?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the dione carbonyls are susceptible to nucleophilic attack (LUMO energy ~ -1.5 eV).

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) using force fields like CHARMM. Focus on hydrogen-bonding propensity and conformational flexibility .

What recrystallization conditions yield high-quality single crystals of this compound for X-ray diffraction?

Q. Basic/Advanced

- Solvent System : Use a mixed solvent (e.g., ethanol/water 4:1) to achieve slow evaporation.

- Temperature Gradient : Cool from 50°C to 4°C over 48 hours to minimize defects.

- Seeding : Introduce microcrystals to induce controlled nucleation. Verify crystal quality with pre-experiment powder XRD to assess phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.